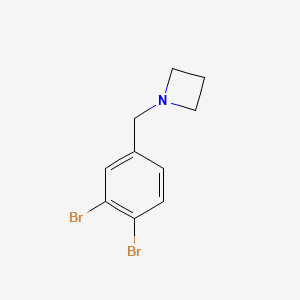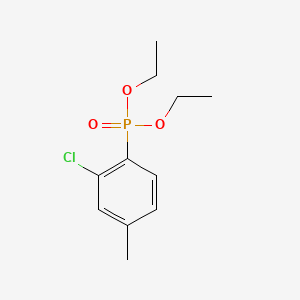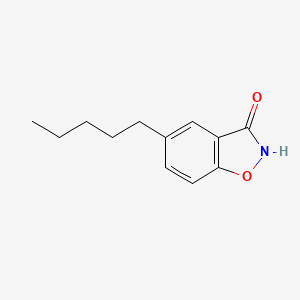![molecular formula C11H8N2O3 B15335057 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid is a complex organic compound belonging to the class of bipyridines. It features a pyridine ring system with a carboxylic acid group and a keto group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of pyridine derivatives with appropriate carboxylic acids under acidic or basic conditions.
Hydrothermal Synthesis: This method involves reacting the precursor molecules in a high-pressure, high-temperature aqueous environment, leading to the formation of the desired compound.
Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of this compound through cross-coupling reactions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different chemical properties.
Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, altering the compound's reactivity and applications.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substituents introduced using halogenating agents or nucleophilic substitution reactions.
Major Products Formed:
Oxidized derivatives with increased acidity or reactivity.
Reduced forms with hydroxyl groups.
Substituted derivatives with altered electronic and steric properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic, magnetic, and electronic properties.
Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways or receptors.
Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid exerts its effects depends on its specific application. In coordination chemistry, it acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity.
Molecular Targets and Pathways:
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.
In material science, it can influence the polymerization process, affecting the properties of the resulting materials.
Comparación Con Compuestos Similares
Nicotinic Acid: A simpler pyridine derivative with similar biological activity.
Pyridoxine (Vitamin B6): Another pyridine derivative with significant biological importance.
Bipyridine Ligands: Other bipyridine derivatives used in coordination chemistry.
Uniqueness: 2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid stands out due to its unique combination of functional groups, which allows for diverse chemical transformations and applications. Its ability to form stable complexes with metals and its potential biological activity make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C11H8N2O3 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
6-oxo-5-pyridin-4-yl-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(7-3-5-12-6-4-7)1-2-9(13-10)11(15)16/h1-6H,(H,13,14)(H,15,16) |
Clave InChI |
WYHGLLJKLVTQGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC=C(NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxybenzo[f]isoquinoline](/img/structure/B15334983.png)
![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)



![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)

![1-[(Chloromethoxy)methyl]-3,5-dimethylbenzene](/img/structure/B15335049.png)


![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)
